molecular formula C31H47NO4 B8473972 1,3-Bis(3,5-di-t-butyl-4-hydroxyphenyl)-2-nitropropane CAS No. 61511-42-0

1,3-Bis(3,5-di-t-butyl-4-hydroxyphenyl)-2-nitropropane

Cat. No. B8473972
Key on ui cas rn: 61511-42-0
M. Wt: 497.7 g/mol
InChI Key: RJUDXNIPVGJOGH-UHFFFAOYSA-N
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Patent
US04007159

Procedure details

To a solution of 14.5 g (0.22 mole) of 85% potassium hydroxide in 300 ml of methanol was added in a stream of nitrogen to exclude air 13.4 g (0.22 mole) of nitromethane and 50.0 g (0.2 mole) of 2.6-di-t-butyl-4-methoxymethylphenol. The magenta solution was stirred for one hour at reflux, with exclusion of air. After cooling somewhat, the solution was neutralized with 13 ml of acetic acid and chilled. A thick paste formed which was filtered, washed and dried. The resulting tan powder (48.1 g, mp 152°-154° C) was recrystallized from 500 ml of heptane, after filtering insoluble matter (10.4 g). The yield of tan crystals was 32.3 g, mp 161°-165° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[N+:3]([CH3:6])([O-:5])=[O:4].[C:7]([C:11]1[CH:16]=[C:15]([CH2:17]OC)[CH:14]=[C:13]([C:20]([CH3:23])([CH3:22])[CH3:21])[C:12]=1[OH:24])([CH3:10])([CH3:9])[CH3:8].[C:25]([OH:28])(=O)[CH3:26]>CO>[C:7]([C:11]1[CH:16]=[C:15]([CH2:17][CH:6]([N+:3]([O-:5])=[O:4])[CH2:17][C:15]2[CH:16]=[C:26]([C:7]([CH3:8])([CH3:9])[CH3:10])[C:25]([OH:28])=[C:13]([C:20]([CH3:23])([CH3:21])[CH3:22])[CH:14]=2)[CH:14]=[C:13]([C:20]([CH3:22])([CH3:21])[CH3:23])[C:12]=1[OH:24])([CH3:9])([CH3:10])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)COC)C(C)(C)C)O
Step Four
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The magenta solution was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux, with exclusion of air
TEMPERATURE
Type
TEMPERATURE
Details
After cooling somewhat
TEMPERATURE
Type
TEMPERATURE
Details
chilled
CUSTOM
Type
CUSTOM
Details
A thick paste formed which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The resulting tan powder (48.1 g, mp 152°-154° C) was recrystallized from 500 ml of heptane
FILTRATION
Type
FILTRATION
Details
after filtering insoluble matter (10.4 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CC(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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